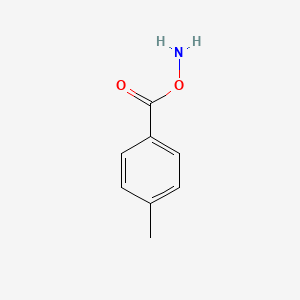

O-(4-Methylbenzoyl)hydroxylamine

Description

O-(4-Methylbenzoyl)hydroxylamine is an organic compound characterized by a hydroxylamine functional group (-NH-OH) attached to a 4-methylbenzoyl moiety. The benzoyl group is substituted with a methyl group at the para position, imparting unique electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of oximes and other nitrogen-containing derivatives. Its electron-donating methyl group enhances stability compared to halogenated analogs, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

amino 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-2-4-7(5-3-6)8(10)11-9/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMDEZMNQKNRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Methylbenzoyl)hydroxylamine typically involves the reaction of 4-methylbenzoic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of O-(4-Methylbenzoyl)hydroxylamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O-(4-Methylbenzoyl)hydroxylamine undergoes various types of chemical reactions, including:

Electrophilic Amination: This compound is widely used as an electrophilic aminating agent in transition metal-catalyzed reactions.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Electrophilic Amination: Common reagents include transition metal catalysts such as palladium or copper complexes.

Substitution Reactions: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include various amines and amides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

O-(4-Methylbenzoyl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(4-Methylbenzoyl)hydroxylamine involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, such as amines or alcohols, to form carbon-nitrogen bonds. The transition metal catalyst facilitates the activation of the hydroxylamine group, making it more reactive towards nucleophiles . The molecular targets and pathways involved in these reactions are primarily related to the formation of amine and amide bonds .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the aromatic ring significantly influence reactivity, stability, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural Features and Electronic Effects

| Compound Name | Substituent(s) | Electronic Effect | Key Structural Features |

|---|---|---|---|

| O-(4-Methylbenzoyl)hydroxylamine | -CH₃ (para) | Electron-donating (inductive) | Methyl group enhances steric bulk and stability |

| O-(4-Chlorobenzyl)hydroxylamine HCl | -Cl (para) | Electron-withdrawing | Chlorine increases electrophilicity |

| O-(4-Methoxybenzyl)hydroxylamine | -OCH₃ (para) | Electron-donating (resonance) | Methoxy group stabilizes via resonance |

| O-(4-Nitrobenzoyl)hydroxylamine | -NO₂ (para) | Strong electron-withdrawing | Nitro group enhances reactivity in electrophilic substitutions |

| O-(4-Iodobenzyl)hydroxylamine HCl | -I (para) | Electron-withdrawing | Iodine provides polarizability for nucleophilic reactions |

Key Observations :

- Methyl vs. Halogens : The methyl group in O-(4-Methylbenzoyl)hydroxylamine reduces electrophilicity compared to chloro or iodo analogs, making it less reactive in nucleophilic substitutions but more stable under acidic conditions .

- Methoxy vs. Methyl : Methoxy groups (e.g., in O-(4-Methoxybenzyl)hydroxylamine) stabilize via resonance, whereas methyl groups exert inductive effects, leading to differences in reaction kinetics .

- Nitro Substituents : O-(4-Nitrobenzoyl)hydroxylamine exhibits heightened reactivity due to the nitro group’s electron-withdrawing nature, enabling selective modifications of serine residues in enzymes .

Key Findings :

- Halogenated Analogs: Compounds like O-(4-Chloro-3-fluorophenyl)hydroxylamine show superior inhibitory activity against indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy, due to synergistic electronic effects .

- Methoxy Derivatives : O-(4-Methoxybenzyl)hydroxylamine’s para-methoxy group enhances bioavailability and target specificity, making it a lead candidate in oncology research .

- Methyl Substituent Impact : While O-(4-Methylbenzoyl)hydroxylamine may lack the potency of halogenated or nitro-substituted analogs, its stability and reduced toxicity could favor applications in prolonged therapeutic regimens.

Table 3: Reactivity in Key Reactions

| Compound Name | Reaction Type | Reactivity Profile |

|---|---|---|

| O-(4-Methylbenzoyl)hydroxylamine | Oxime formation | Moderate; requires activation |

| O-(4-Iodobenzyl)hydroxylamine HCl | Nucleophilic substitution | High; iodine acts as leaving group |

| O-(4-Nitrobenzoyl)hydroxylamine | Enzyme modification | Rapid; forms stable adducts |

Notable Trends:

- Leaving Group Efficiency : Iodine in O-(4-Iodobenzyl)hydroxylamine HCl facilitates nucleophilic substitutions, whereas methyl groups in the target compound limit such reactivity .

- Steric Effects : The methyl group in O-(4-Methylbenzoyl)hydroxylamine may hinder access to reactive sites, reducing efficiency in sterically demanding reactions compared to smaller substituents (e.g., -H or -F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.